N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide
Description
The exact mass of the compound this compound is 452.09594667 g/mol and the complexity rating of the compound is 612. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-bis[2-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-8-1-3-10-17(15)29-19(31)13-6-5-7-14(12-13)20(32)30-18-11-4-2-9-16(18)22(26,27)28/h1-12H,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDRICAKPKHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amide Based Molecular Architectures
Amide-based molecular architectures are a broad class of chemical structures, ranging from simple molecules to complex polymers and supramolecular assemblies, whose organization is directed by the characteristics of the amide bond (-CO-NH-). amrita.edunih.gov The amide functional group is one of the most important in chemistry and biochemistry, forming the backbone of proteins and finding use in numerous synthetic materials. researchgate.net Its significance in molecular architecture stems from a combination of high chemical stability and specific geometric and hydrogen-bonding properties. amrita.edunih.gov
The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system, imparts a degree of rigidity to molecules. researchgate.net This structural predictability is crucial for designing and building larger, well-defined structures. The most critical feature of the amide group in this context is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). amrita.eduacs.org This self-complementary nature allows for the formation of strong and highly directional N-H···O=C hydrogen bonds, which serve as reliable "supramolecular synthons" for assembling molecules into one-, two-, or three-dimensional networks. acs.orgacs.org
N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide is a quintessential example of a molecule designed for amide-based architectures. As a bis-amide, it possesses two donor and two acceptor sites, enabling it to engage in multiple hydrogen-bonding interactions simultaneously. These interactions can link molecules into extended chains or sheets, a foundational principle in the crystal engineering of materials like aromatic polyamides (aramids). acs.orgacs.orgnih.gov
Significance of Trifluoromethylphenyl Substituents in Molecular Design
The incorporation of trifluoromethyl (-CF3) groups into a molecular framework is a widely used strategy in medicinal chemistry and materials science to modulate a compound's properties. nih.govbohrium.com The -CF3 group is distinguished by a unique combination of characteristics, including its size, stability, and powerful electronic influence. mdpi.comwikipedia.org
The trifluoromethyl group is a potent electron-withdrawing group, primarily through inductive effects. nih.gov When attached to a phenyl ring, it significantly lowers the electron density of the ring and any functional groups attached to it. mdpi.com In the case of N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide, this has a profound effect on the amide N-H protons. The electron-withdrawing nature of the trifluoromethylphenyl substituent increases the acidity of the N-H protons, making them stronger hydrogen bond donors. tci-thaijo.org This enhanced donation capacity leads to more stable and robust intermolecular hydrogen-bonding networks, a critical factor in controlling supramolecular assembly. rsc.org
| Substituent (X) | Van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Electronic Effect |
|---|---|---|---|
| -H | 1.20 | 0.00 | Neutral |
| -CH₃ | 2.00 | +0.56 | Weakly Electron-Donating |
| -Cl | 1.75 | +0.71 | Electron-Withdrawing |
| -CF₃ | 2.44 | +0.88 | Strongly Electron-Withdrawing mdpi.com |
Overview of Isophthalamide Scaffolds in Advanced Chemical Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. For N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide, the ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons and the amide N-H protons. The aromatic protons on the central isophthalamide ring and the two 2-(trifluoromethyl)phenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and electron-withdrawing groups. The amide protons (N-H) are also expected in this region and their chemical shift can be sensitive to solvent and temperature. Spin-spin coupling between adjacent protons would result in complex splitting patterns, providing valuable information about the substitution pattern on the aromatic rings.
Interactive Data Table: Expected ¹H NMR Data
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Amide (N-H) | 8.5 - 10.0 | Singlet (broad) |
| Aromatic (Isophthalamide ring) | 7.5 - 8.5 | Multiplet |
| Aromatic (Trifluoromethylphenyl rings) | 7.2 - 8.0 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the spectrum of this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbons of the amide groups are typically found in the highly deshielded region of the spectrum, around 160-170 ppm. mpg.de The aromatic carbons would resonate in the 110-150 ppm range. The carbon of the trifluoromethyl (-CF₃) group would also be identifiable, often as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the positions of the amide and trifluoromethyl substituents.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 160 - 170 | |
| Aromatic (C-N) | 135 - 145 | |
| Aromatic (C-H) | 115 - 135 | |
| Aromatic (C-CF₃) | 120 - 130 | Quartet due to ¹J(C-F) coupling |
| Trifluoromethyl (CF₃) | 120 - 125 | Quartet due to ¹J(C-F) coupling |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Detection
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups, assuming free rotation. beilstein-journals.org The chemical shift of the -CF₃ group is sensitive to its electronic environment, and for a trifluoromethyl group attached to a phenyl ring, it typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. beilstein-journals.org The absence of coupling in the ¹⁹F spectrum would indicate that there are no other fluorine atoms nearby. The high sensitivity of ¹⁹F chemical shifts to the local environment makes this technique valuable for studying intermolecular interactions and conformational changes. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would connect signals from protons that are spin-coupled, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within each aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org This is particularly useful for determining the three-dimensional structure and preferred conformation of the molecule. For instance, NOESY could reveal spatial proximity between the amide protons and specific protons on the aromatic rings. wikipedia.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. researchgate.net This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
Nuclear Overhauser Effect (NOE) Studies for Proximity Determination
One-dimensional NOE difference experiments are a powerful tool for determining the spatial proximity of specific protons. nih.gov By irradiating a particular proton resonance, an enhancement of the signals of nearby protons can be observed. For this compound, NOE studies could be used to establish the relative orientation of the two trifluoromethylphenyl groups with respect to the central isophthalamide ring. For example, irradiating an amide proton could lead to an NOE enhancement on a nearby aromatic proton, thus helping to define the molecule's conformation in solution.
Vibrational Spectroscopy for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.
The FTIR and Raman spectra of this compound would be dominated by characteristic vibrational modes. The N-H stretching vibration of the amide group would appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption in the range of 1630-1680 cm⁻¹. nih.gov The C-N stretching and N-H bending vibrations (Amide II band) typically appear around 1510-1570 cm⁻¹. nih.gov The C-F stretching vibrations of the trifluoromethyl groups would give rise to strong absorptions in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. Differences between the FTIR and Raman spectra can provide further structural information due to their different selection rules.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | FTIR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| C=O Stretch (Amide I) | 1630 - 1680 | FTIR (strong), Raman (moderate) |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | FTIR |
| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |
| C-F Stretch | 1100 - 1350 | FTIR (strong) |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. rockymountainlabs.com By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is generated. rockymountainlabs.com For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The presence of the secondary amide linkages is a dominant feature. The N-H stretching vibration typically appears as a sharp peak in the region of 3370–3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is expected to be a strong absorption between 1680 and 1630 cm⁻¹. spectroscopyonline.comresearchgate.net Adjacent to this, the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is characteristically found between 1570 and 1515 cm⁻¹. spectroscopyonline.comnih.gov
The trifluoromethyl (CF₃) groups introduce strong, characteristic absorptions due to the C-F stretching vibrations, typically observed in the 1300–1000 cm⁻¹ region. cdnsciencepub.comresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings generally produce peaks in the 1600–1450 cm⁻¹ range.
Table 1: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amide (N-H) | 3370 - 3170 |
| C-H Stretch | Aromatic (C-H) | > 3000 |
| C=O Stretch (Amide I) | Amide (C=O) | 1680 - 1630 |
| N-H Bend / C-N Stretch (Amide II) | Amide (N-H, C-N) | 1570 - 1515 |
| C=C Stretch | Aromatic (C=C) | 1600 - 1450 |
| C-F Stretch | Trifluoromethyl (CF₃) | 1300 - 1000 |
| C-N Stretch (Amide III) | Amide (C-N) | 1400 - 1200 |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to FTIR analysis. pitt.edu It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations that induce a change in polarizability. pitt.edu While FTIR is more sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.
For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic rings, such as the ring "breathing" modes, which are often strong in Raman spectra but weak in FTIR. acs.orgresearchgate.net The symmetric stretching of the C-CF₃ bonds and the C-C bonds of the isophthaloyl core would also be expected to be Raman active. The combination of both FTIR and Raman spectra provides a more complete vibrational analysis of the molecule's structure. pitt.edu Resonance Raman spectroscopy, which uses an excitation wavelength that matches an electronic transition, could be employed to selectively enhance the signals from the chromophoric parts of the molecule, such as the aromatic amide systems. sns.itnih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic structure of a molecule by measuring the absorption of light that promotes electrons from a ground state to a higher energy excited state. sharif.edu The structure of this compound contains several chromophores—the phenyl rings and the amide carbonyl groups—which give rise to characteristic electronic transitions.
The most prominent absorptions are expected to be π→π* transitions associated with the conjugated π-systems of the aromatic rings and the amide groups. uzh.ch These transitions are typically strong and occur in the UV region. Additionally, the amide groups contain nitrogen and oxygen atoms with non-bonding electron pairs (n-electrons). This allows for n→π* transitions, which involve the promotion of an electron from a non-bonding orbital to an antibonding π* orbital. uzh.chrsc.org These transitions are generally lower in energy (occur at longer wavelengths) and are significantly weaker than π→π* transitions. uzh.ch The solvent environment can influence the position of these absorption bands. nih.gov
Table 2: Potential Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Structural Moiety |
|---|---|---|
| π → π* | π bonding to π antibonding | Phenyl rings, Amide C=O |
| n → π* | Non-bonding to π antibonding | Amide C=O, Amide N |
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. This technique provides insights into the properties of the excited state and the relaxation pathways available to the molecule. Aromatic amines and amides are often fluorescent. researchgate.netnih.gov
For this compound, fluorescence spectroscopy can be used to determine its emission spectrum, fluorescence quantum yield, and excited-state lifetime. nih.gov The technique is highly sensitive to the molecule's local environment. Changes in solvent polarity, for example, can lead to shifts in the emission wavelength (solvatochromism), providing information about the difference in dipole moment between the ground and excited states. Quenching studies, where other molecules are introduced that deactivate the excited state, can reveal information about intermolecular interactions. acs.org While specific data for this compound is not detailed, the general principles suggest it would be a valuable tool for probing its photophysical properties. mdpi.comresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of moderately polar, thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically by protonation, to form a pseudomolecular ion such as [M+H]⁺.
The molecular formula for the compound is C₂₂H₁₄F₆N₂O₂. Its calculated monoisotopic mass is 452.0960 g/mol . The ESI-MS spectrum would be expected to show a prominent peak at m/z 453.1033, corresponding to the [M+H]⁺ ion. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 475.0852, may also be observed.
Although ESI is a soft technique, in-source fragmentation can sometimes occur, or tandem mass spectrometry (MS/MS) can be performed to deliberately induce fragmentation. stackexchange.com For amides, a common and diagnostic fragmentation pathway is the cleavage of the amide (N-CO) bond. unl.ptnih.govrsc.org This would lead to the formation of characteristic fragment ions, aiding in the structural confirmation.
Table 3: Predicted ESI-MS Peaks for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M] | C₂₂H₁₄F₆N₂O₂ | 452.0960 |
| [M+H]⁺ | C₂₂H₁₅F₆N₂O₂⁺ | 453.1033 |
| [M+Na]⁺ | C₂₂H₁₄F₆N₂O₂Na⁺ | 475.0852 |
| Fragment 1 | C₈H₄O₂⁺ | 132.0211 |
| Fragment 2 | C₇H₅F₃N⁺ | 160.0374 |
Table of Compounds
| Compound Name |
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Despite a comprehensive search for scholarly articles and detailed research findings on the chemical compound This compound , there is insufficient publicly available scientific literature to generate the in-depth article as requested. Specifically, there is a lack of detailed experimental data and research findings concerning the advanced spectroscopic characterization of this compound, particularly regarding Electron Paramagnetic Resonance (EPR) spectroscopy for any potential paramagnetic systems.
The user's request for a thorough and scientifically accurate article structured around a specific outline, including data tables and detailed research findings, cannot be fulfilled at this time due to the absence of primary research literature on this specific molecule. Searches for the synthesis, chemical properties, and various spectroscopic analyses (including NMR, IR, Mass Spectrometry, and EPR) of this compound did not yield the necessary in-depth information required to adhere to the provided outline and content inclusions.
While general information on related isophthalamide derivatives and compounds containing trifluoromethylphenyl groups is available, this information does not directly apply to the specific structural isomer requested and therefore cannot be used to generate a scientifically accurate article focused solely on this compound.
X Ray Crystallography and Solid State Structural Analysis
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Determination
A single-crystal X-ray diffraction study would be required to definitively determine the atomic arrangement of N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide in the solid state. This powerful analytical technique would provide precise coordinates for each atom in the crystal lattice, forming the basis for the analyses described in the following subsections.
Analysis of Molecular Conformation and Torsion Angles
Without experimental data, the precise molecular conformation and key torsion angles remain undetermined. Such an analysis would reveal the three-dimensional shape of the molecule, particularly the rotational orientation of the 2-(trifluoromethyl)phenyl groups relative to the central isophthalamide (B1672271) core.
Elucidation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The presence and geometry of intramolecular interactions, such as hydrogen bonds between the amide N-H proton and a fluorine atom of the trifluoromethyl group or the amide carbonyl oxygen, cannot be confirmed without a crystal structure. These interactions would play a significant role in dictating the molecule's preferred conformation.
Determination of Bond Lengths and Bond Angles
Precise, experimentally determined bond lengths and angles for this compound are not available. This data would be essential for confirming the molecular connectivity and identifying any structural strain or unusual geometric parameters.
Crystal Packing and Supramolecular Assembly in the Solid State
The manner in which molecules of this compound arrange themselves in a crystal lattice is currently unknown. This section would explore the various intermolecular forces that govern the formation of the extended solid-state structure.
Intermolecular Hydrogen Bonding Networks (e.g., N-H···O Interactions)
It is highly probable that the primary intermolecular interaction governing the crystal packing would be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. However, the specific network (e.g., chains, sheets, or more complex three-dimensional arrays) formed by these interactions can only be described once the crystal structure is known.
Polymorphism and Crystal Modification Studies
There is no available information in the reviewed literature concerning the polymorphism of this compound. Studies to identify or characterize different crystalline forms (polymorphs) of this specific compound have not been publicly reported.
Structure-Property Relationships from Crystalline Data (Excluding Physical/Bulk Properties)
Due to the absence of published crystallographic data for this compound, no definitive structure-property relationships derived from its crystalline structure can be established. Such analysis is contingent on the availability of detailed single-crystal X-ray diffraction data, which would reveal intramolecular and intermolecular interactions that govern its properties at a molecular level.
Computational and Theoretical Studies of N,n Bis 2 Trifluoromethyl Phenyl Isophthalamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves finding the minimum energy state on the potential energy surface. For N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide, this would involve calculating bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. researchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. scispace.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com These calculations are vital for understanding the electronic transitions and potential applications in materials science. schrodinger.com
Theoretical Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Quantum chemical methods can predict various spectroscopic parameters. As mentioned, vibrational frequency calculations are used to simulate IR and Raman spectra. researchgate.net Additionally, methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule, which can be compared with experimental data to confirm the structure. mdpi.com
Analysis of Potential Energy Distributions (PED)
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or twisting of bonds and functional groups. This allows for a precise interpretation of the vibrational spectrum, clarifying the contribution of different internal coordinates to each normal mode.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling techniques explore the dynamic and conformational properties of molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound over time. This technique models the molecule as a collection of atoms governed by a set of classical mechanics equations, known as a force field. By solving these equations of motion, MD simulations can predict how the molecule will move, vibrate, and interact with its environment, providing insights into its conformational flexibility and stability. mdpi.com
In a typical MD simulation setup for this compound, an initial 3D structure would be placed in a simulation box, often solvated with an appropriate solvent to mimic experimental conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. mdpi.com During the production phase of the simulation, the trajectory of each atom is recorded over a set period, which can range from nanoseconds to microseconds.
Investigation of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of this compound. These interactions, while weaker than covalent bonds, are numerous and collectively exert a significant influence on the molecule's behavior.
Hydrogen bonds are a critical type of non-covalent interaction that can occur in this compound. These interactions involve a hydrogen atom covalently bonded to an electronegative atom (the donor, in this case, the amide nitrogen) and an attractive interaction with another electronegative atom (the acceptor, such as the carbonyl oxygen). jchemrev.com
Intramolecular Hydrogen Bonding: This occurs when the hydrogen bond forms between atoms within the same molecule. jchemrev.comchemistryguru.com.sg In this compound, intramolecular hydrogen bonds could potentially form between the amide N-H group and the oxygen of the other amide's carbonyl group, or possibly with a fluorine atom of the trifluoromethyl group, although the latter is generally a weaker interaction. nih.gov The formation of intramolecular hydrogen bonds can significantly influence the molecule's conformation, locking it into a more rigid structure. nih.gov
Intermolecular Hydrogen Bonding: This type of hydrogen bonding occurs between different molecules. jchemrev.comchemistryguru.com.sg For this compound, the amide N-H of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. These intermolecular interactions are fundamental to the formation of supramolecular assemblies and crystal packing. mdpi.com In the solid state, these interactions can lead to the formation of extended chains or sheets. mdpi.com
The balance between intra- and intermolecular hydrogen bonding can be influenced by the solvent environment. In protic solvents, solvent molecules can compete for hydrogen bonding sites, potentially disrupting intramolecular bonds in favor of intermolecular interactions with the solvent. nih.gov
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
|---|---|---|---|
| Intramolecular Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) or Fluorine (C-F) | Influences molecular conformation and rigidity. nih.gov |
| Intermolecular Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) of a neighboring molecule | Drives self-assembly and crystal packing. mdpi.com |
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonds, although fluorine is the weakest halogen bond donor. These interactions could occur with the carbonyl oxygen or the nitrogen of the amide group. mdpi.com Studies on similar halogenated isophthalamides have shown the presence of halogen bonds influencing their crystal packing. mdpi.com
Other Weak Interactions:
π-π Stacking: The aromatic rings in the isophthaloyl and trifluoromethylphenyl moieties can interact through π-π stacking, where the electron clouds of the rings attract each other. This is a significant factor in the aggregation of aromatic molecules. mdpi.com
C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the π-system of an aromatic ring.
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules. researchgate.net
The interplay of these various weak interactions dictates the final supramolecular structure of the compound. mdpi.com
| Weak Interaction | Description | Potential in this compound |
|---|---|---|
| Halogen Bonding | Interaction between an electrophilic halogen and a nucleophile. mdpi.com | Possible between the fluorine atoms and the amide oxygen or nitrogen. |
| π-π Stacking | Attractive interaction between aromatic rings. mdpi.com | Between the phenyl and isophthaloyl rings of adjacent molecules. |
| C-H···π Interactions | Interaction of a C-H bond with a π-system. | Between C-H bonds and the aromatic rings. |
| Van der Waals Forces | General intermolecular forces. researchgate.net | Contribute to the overall packing and stability. |
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. This analysis is typically based on the electron density and its derivatives. The Reduced Density Gradient (RDG) is a key parameter in NCI analysis. By plotting the RDG against the electron density, different types of non-covalent interactions can be identified and visualized in 3D space.
For this compound, an NCI analysis would reveal regions of:
Strong attractive interactions , such as hydrogen bonds, which would appear as distinct surfaces between the interacting atoms.
Weak attractive interactions , like van der Waals forces, which would be represented by more diffuse surfaces.
Repulsive interactions , or steric clashes, which would also be clearly delineated.
This visualization provides a comprehensive picture of the non-covalent interaction landscape of the molecule, complementing the geometric analysis of individual interaction types. Hirshfeld surface analysis is another powerful tool used to explore and quantify intermolecular contacts in crystal structures, providing a visual representation of the interactions driving the crystal packing. mdpi.com
Ligand-Receptor Interaction Modeling (Focus on Methodologies)
Understanding how this compound might interact with a biological target, such as a protein receptor, is crucial for applications in drug discovery and chemical biology. Molecular modeling provides the tools to predict and analyze these interactions.
Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov The process involves two main steps:
Sampling: The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site. This can be achieved through various search algorithms, such as genetic algorithms or Monte Carlo methods. nih.gov
Scoring: Each generated pose (a specific orientation and conformation of the ligand) is evaluated by a scoring function, which estimates the binding affinity. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes. wikipedia.orgnih.gov
Scoring Functions: A scoring function is a mathematical model that approximates the binding free energy of a ligand-receptor complex. wikipedia.org There are several types of scoring functions, each with its own strengths and weaknesses:
Force-Field-Based Scoring Functions: These use terms from classical molecular mechanics force fields to calculate the interaction energy, including van der Waals and electrostatic interactions.
Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to reproduce experimentally determined binding affinities. These terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for conformational changes.
Knowledge-Based Scoring Functions: These derive statistical potentials from large databases of known protein-ligand complexes. They are based on the assumption that frequently observed interactions are energetically favorable. wikipedia.org
The choice of docking program and scoring function can significantly impact the results of a ligand-receptor interaction study. Therefore, it is often recommended to use multiple scoring functions to obtain a more reliable prediction of the binding mode and affinity of this compound to a potential biological target. nih.govresearchgate.net
| Scoring Function Type | Basis of Calculation | Typical Components |
|---|---|---|
| Force-Field-Based | Classical molecular mechanics. | Van der Waals, electrostatic interactions. |
| Empirical | Regression analysis of experimental data. | Hydrogen bonds, hydrophobic effects, rotational entropy. researchgate.net |
| Knowledge-Based | Statistical potentials from structural databases. wikipedia.org | Pairwise atomic potentials. |
Binding Energy Estimation Methods (e.g., MM-PBSA/MM-GBSA)
In the computational evaluation of this compound and related compounds as potential ligands for biological targets, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are widely employed methods for estimating the free energy of binding. nih.govresearchgate.net These techniques provide a balance between computational speed and accuracy, making them valuable tools in drug discovery for refining docking results and predicting binding affinities. researchgate.netpeng-lab.org
The core principle of these methods is to calculate the binding free energy (ΔGbind) by combining the molecular mechanics (MM) energy of the protein-ligand complex with continuum solvation models. The calculation is generally expressed by the following equation:
ΔGbind = Gcomplex - (Greceptor + Gligand)
Each free energy term (G) is further broken down into several components:
ΔGbind = ΔEMM + ΔGsolv - TΔS
Where:
ΔEMM represents the change in molecular mechanics energy in the gas phase. It includes contributions from internal energies (bond, angle, dihedral) as well as non-covalent van der Waals (ΔEvdW) and electrostatic (ΔEelec) interactions. nih.govacs.org
ΔGsolv is the change in the solvation free energy upon binding. It is composed of a polar component (ΔGpol) and a non-polar component (ΔGnp). nih.gov The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which accounts for the energy cost of moving the solute from a vacuum into the solvent continuum. The non-polar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov
TΔS is the change in conformational entropy upon ligand binding, multiplied by the temperature (T). This term is the most computationally intensive to calculate and is sometimes omitted when comparing similar ligands, although this can impact the accuracy of the absolute binding energy prediction. nih.gov
For isophthalamide (B1672271) derivatives designed as inhibitors, these calculations are performed on snapshots from molecular dynamics (MD) simulations of the ligand-receptor complex. nih.gov The analysis of the individual energy components provides insight into the driving forces behind the binding interaction. For instance, van der Waals forces and electrostatic energy are often significant contributors to the total binding free energy. researchgate.net The polar solvation energy reflects the cost of desolvating the ligand and the binding site, while the non-polar term reflects favorable hydrophobic interactions. nih.gov
| Energy Component | Description | Typical Contribution to Binding |
|---|---|---|
| ΔEvdW (van der Waals Energy) | Energy from London dispersion forces and Pauli repulsion. | Favorable (Negative) |
| ΔEelec (Electrostatic Energy) | Energy from Coulombic interactions between the ligand and receptor. | Favorable (Negative) |
| ΔGpol (Polar Solvation Energy) | Energy cost associated with the desolvation of polar groups upon binding. | Unfavorable (Positive) |
| ΔGnp (Non-Polar Solvation Energy) | Energy gained from hydrophobic effects and van der Waals interactions with the solvent. Often estimated from SASA. | Favorable (Negative) |
| -TΔS (Conformational Entropy) | The entropic cost of restricting the conformational freedom of the ligand and receptor upon binding. | Unfavorable (Positive ΔS, so -TΔS is negative but represents a penalty) |
Pharmacophore-Based Design Principles
Pharmacophore modeling is a cornerstone of rational drug design and is instrumental in designing isophthalamide-based inhibitors. researchgate.netmdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govtiu.edu.iq
In the context of designing inhibitors like this compound, the isophthalamide core often serves as a central scaffold. researchgate.netnih.gov This scaffold is strategically important for positioning key interaction groups in the correct spatial orientation to match the pharmacophoric requirements of the target's active site, such as that of a protein kinase.
The design principles for isophthalamide derivatives often involve:
Scaffold Hopping and Modification: The central isophthalamide scaffold can be selected or modified to provide a rigid framework. This rigidity helps to minimize the entropic penalty upon binding and ensures that the interacting functional groups are held in the optimal conformation for binding. nih.gov
Identification of Key Interactions: For kinase inhibitors, for example, a common pharmacophoric feature is a hydrogen bond interaction with the "hinge" region of the enzyme. The N-H groups of the isophthalamide can act as hydrogen bond donors to fulfill this requirement. researchgate.net
Decoration with Functional Groups: The phenyl rings attached to the amide nitrogens are "decorated" with substituents to target other specific pockets within the binding site. The 2-(trifluoromethyl)phenyl groups in the target compound are chosen to provide specific steric and electronic properties. These groups can fit into hydrophobic pockets and contribute to binding affinity through van der Waals interactions. nih.gov
Synergistic Feature Combination: Effective inhibitors are designed so that their multiple pharmacophoric features work in synergy. The analysis of quantitative structure-activity relationships (QSAR) can reveal hidden pharmacophoric features and the importance of the spatial relationship between lipophilic and polar groups for maximizing inhibitory activity. nih.govtiu.edu.iq
By integrating ligand-based approaches (analyzing known active molecules) and structure-based approaches (analyzing the target's binding site), researchers can develop robust pharmacophore models to guide the synthesis of novel and more potent isophthalamide-based inhibitors. mdpi.com
Theoretical Basis for Acidity and Hydrogen Bond Donor Ability
The chemical behavior of this compound as an effective ligand, particularly in contexts like organocatalysis or enzyme inhibition, is fundamentally linked to the acidity and hydrogen bond donating capacity of its amide (N-H) protons. The theoretical basis for these properties is rooted in the electronic effects exerted by the molecule's constituent parts.
The isophthalamide core itself features two amide groups. Amides are generally weak acids, but their ability to donate hydrogen bonds is crucial for molecular recognition. unica.it The strength of this hydrogen bond donation is significantly enhanced by the electronic structure of the molecule. nih.gov
The key factors influencing the acidity and hydrogen bond donor strength of the N-H groups in this specific compound are:
Inductive Effect of Carbonyl Groups: The two carbonyl groups (C=O) of the isophthalamide backbone are strongly electron-withdrawing. They pull electron density away from the adjacent amide nitrogen atoms through induction. This delocalization of the nitrogen's lone pair into the carbonyl π-system reduces the electron density on the nitrogen, which in turn withdraws electron density from the N-H bond. This polarization of the N-H bond increases the partial positive charge on the hydrogen atom, making it a stronger hydrogen bond donor and more acidic. nih.gov
Inductive Effect of Trifluoromethyl Groups: The trifluoromethyl (-CF3) group is a very powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.commdpi.com In this compound, the -CF3 groups are positioned on the phenyl rings. They strongly withdraw electron density from the aromatic system, which in turn pulls electron density from the amide nitrogen atoms. This effect further enhances the polarization of the N-H bonds, significantly increasing their acidity and hydrogen bond donating capability compared to non-fluorinated analogues. nih.govresearchgate.net
Therefore, the combination of the isophthalamide scaffold and the trifluoromethyl substituents creates a molecule with two highly activated N-H groups. These groups can form strong and directional hydrogen bonds with hydrogen bond acceptors, such as the oxygen or nitrogen atoms found in the active sites of enzymes or on substrates in organocatalytic reactions. unica.it This enhanced hydrogen bonding ability is a primary reason for the utility of molecules with this structural motif in molecular recognition and catalysis.
Supramolecular Chemistry and Molecular Recognition Phenomena
Host-Guest Chemistry and Anion Binding Mechanisms
The structure of N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide is well-suited for acting as a host in host-guest chemistry, particularly for the recognition and binding of anions. The two amide N-H groups form a binding pocket that is complementary in size and electronic character to various anionic guests.
Cooperativity in Binding Processes
Cooperativity is a phenomenon where the binding of a first guest molecule to a host influences the affinity of the host for a second guest molecule. In the context of isophthalamide-based systems, cooperativity can be positive (the second guest binds more strongly) or negative (the second guest binds more weakly). For receptors with multiple binding sites, such as a tetratopic ion-pair host combining two isophthalamide (B1672271) units, strong negative cooperativity has been observed for the binding of anions like chloride and acetate. nih.gov This suggests that the binding of the first anion induces a conformational change or electronic effect that disfavors the binding of a second anion. Conversely, allosteric cooperativity can also occur, where the binding of a different type of guest, such as a cation to a separate site on the molecule, can switch "on" or enhance the binding of an anion. nih.gov
Potentiometric Methodologies for Ion Recognition
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are devices that measure the electrical potential difference to determine the concentration of a specific ion in a solution. rsc.orgmdpi.com A compound like this compound could theoretically serve as an ionophore—the active recognition element—in the membrane of an ISE designed for anion sensing. nih.gov
The operational principle would be:
The isophthalamide receptor is incorporated into a hydrophobic polymeric membrane (e.g., PVC).
This membrane is placed between the sample solution and an internal reference solution.
The receptor selectively binds the target anion from the sample solution at the membrane-sample interface.
This binding event creates a phase-boundary potential that is dependent on the concentration (more accurately, the activity) of the target anion.
The potential difference is measured against a reference electrode, and according to the Nernst equation, this potential is logarithmically proportional to the anion's activity.
Studies on other simple isophthalamide-based receptors have demonstrated their utility in ISEs, showing good selectivity for hydrophilic anions like fluoride (B91410) and sulfate, with low detection limits. nih.gov The enhanced hydrogen-bonding capability of this compound makes it a promising candidate for developing highly sensitive and selective potentiometric sensors.
Self-Assembly Processes and Hierarchical Structures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The defined geometry and hydrogen-bonding capabilities of this compound make it an excellent building block for constructing complex supramolecular architectures.
Anion-Triggered Aggregation and Assembly
The process of anion binding can act as a trigger to initiate or modify the self-assembly of host molecules. rsc.orgnih.govrsc.org For this compound, this can occur through several mechanisms:
Charge Neutralization: If the receptor molecules possess some degree of intermolecular repulsion, the binding of an anion can neutralize these repulsive forces, allowing the molecules to aggregate.
Conformational Switching: Anion binding can lock the molecule into a specific conformation that is more amenable to packing or forming extended hydrogen-bonded networks.
Template Effect: The anion itself can act as a template, bridging multiple receptor molecules together to form a larger, ordered assembly. This can lead to the formation of various structures, such as linear chains, sheets, or capsular assemblies. In some cases, this anion-triggered aggregation can lead to the formation of supramolecular gels, where the assembled fibrillar network immobilizes the solvent.
Design Principles for Self-Assembling Systems
The rational design of self-assembling systems based on molecules like this compound relies on encoding structural information into the molecular building blocks. nih.gov Key principles include:
Directionality and Complementarity: The isophthalamide core provides a well-defined, V-shaped geometry with directional hydrogen-bond donors. This directs interactions in a predictable manner, akin to the way aromatic amino acids or cyclic peptides form ordered structures. acs.orgacs.orgnih.gov
Interaction Strength: The strength of the non-covalent interactions must be optimized. The interactions should be strong enough to ensure stable assembly but weak enough to allow for error correction and reversibility. The enhanced hydrogen bonds of the trifluoromethyl-substituted amide groups provide this balance.
Hierarchical Assembly: Simple, initial assemblies (e.g., dimers or linear chains) can serve as building blocks for larger, more complex hierarchical structures. For example, hydrogen-bonded tapes might further assemble through π-π stacking of the aromatic rings to form multilayered architectures. The introduction of trifluoromethyl groups at the ortho position of aromatic amides has been proposed as a strategy to control crystallinity and promote processable self-assembled structures. rsc.org
By leveraging these principles, this compound can be utilized as a programmable tecton for the bottom-up fabrication of novel supramolecular materials with tailored properties.
Molecular Imprinting Technologies
Molecular imprinting is a sophisticated technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule (template). This process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target, enabling selective rebinding. This compound is a compound with significant potential for use as a functional monomer in these technologies due to its unique structural features.
Non-covalent Imprinting Techniques
Non-covalent imprinting is the most common approach in molecular imprinting, relying on non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces to form a complex between the template and functional monomers before polymerization. The isophthalamide core of this compound is particularly well-suited for this technique.
The two amide (N-H) groups on the isophthalamide scaffold are excellent hydrogen bond donors, while the carbonyl (C=O) groups can act as hydrogen bond acceptors. This dual functionality allows for the formation of robust and specific hydrogen bonding interactions with a wide variety of template molecules, particularly those containing complementary hydrogen bonding motifs like carboxylic acids, amines, and alcohols.
The trifluoromethylphenyl groups also play a crucial role. While not as strong as conventional hydrogen bonds, the fluorine atoms can participate in weaker C-H···F hydrogen bonds and other dipole-dipole interactions, further stabilizing the pre-polymerization complex. The bulky nature of these groups also contributes to the creation of well-defined, sterically constrained recognition cavities within the polymer matrix.
A related compound, N-3,5-bis(trifluoromethyl)-phenyl-N′-4-vinylphenylurea, has been successfully employed as a functional monomer in non-covalent molecular imprinting for the recognition of a target peptide. This demonstrates the utility of the bis(trifluoromethyl)phenyl motif in creating selective binding sites. The urea (B33335) group, similar to the amide groups in isophthalamide, provides strong hydrogen bonding interactions that are critical for molecular recognition.
| Interaction Type | Participating Groups on this compound | Potential Template Functional Groups |
| Hydrogen Bonding (Donor) | Amide (N-H) | Carboxyl (C=O), Amine (N), Alcohol (O-H) |
| Hydrogen Bonding (Acceptor) | Carbonyl (C=O) | Amine (N-H), Alcohol (O-H) |
| Dipole-Dipole Interactions | Trifluoromethyl (C-F) | Polar functional groups |
Halogen Bonding-Based Molecular Recognition Sites in Polymers
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as a nitrogen, oxygen, or sulfur atom). This interaction is highly directional and has emerged as a powerful tool in crystal engineering and the design of supramolecular materials, including molecularly imprinted polymers (MIPs).
The trifluoromethyl (-CF3) groups on this compound present an interesting case for potential halogen bonding. While fluorine is the most electronegative element, under certain circumstances, the electron-withdrawing nature of the three fluorine atoms can create a region of positive electrostatic potential (a σ-hole) on the carbon atom of the trifluoromethyl group, which could then interact with a Lewis base. However, it is more common for heavier halogens like iodine and bromine to act as halogen bond donors.
Research has demonstrated the successful creation of MIPs with halogen bonding-based recognition sites using functional monomers containing more traditional halogen bond donors. For instance, 2,3,5,6-tetrafluoro-4-iodostyrene has been used as a functional monomer to create MIPs that selectively recognize aminopyridine derivatives through halogen bonding between the iodine atom and the nitrogen of the pyridine (B92270) ring. researchgate.net This highlights the viability of incorporating halogen bonding into the design of MIPs for enhanced selectivity and affinity.
| Parameter | Hydrogen Bonding | Halogen Bonding |
| Donor | N-H, O-H | C-X (X = I, Br, Cl) |
| Acceptor | O, N, S | O, N, S |
| Strength | 5-30 kJ/mol | 5-180 kJ/mol |
| Directionality | High | High |
Role in Catalysis and Coordination Chemistry
N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide as an Organocatalyst
The structure of this compound, with its two amide N-H groups, is analogous to the well-established class of (thio)urea organocatalysts. wikipedia.orgrsc.org These catalysts function through non-covalent interactions, primarily hydrogen bonding, to activate substrates and guide chemical transformations. wikipedia.org The presence of electron-withdrawing trifluoromethyl groups on the phenyl rings is crucial, as it increases the acidity of the amide protons, thereby enhancing their ability to act as strong hydrogen-bond donors.
The primary mechanism by which isophthalamide-based organocatalysts like this compound activate substrates is through dual hydrogen bonding. The two N-H groups can form a "clamp-like" binding motif with electrophilic substrates, particularly those containing carbonyl or nitro groups. wikipedia.org This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack. nih.gov This mode of activation is central to promoting a variety of organic reactions. The catalyst essentially acts as a transient Lewis acid, stabilizing the transition state of the reaction without forming covalent bonds with the substrate.
The field of hydrogen-bond organocatalysis has been significantly shaped by the development of thiourea derivatives, which share the dual N-H hydrogen-bonding motif with isophthalamides. wikipedia.orgrsc.org Thioureas are generally more acidic than their urea (B33335) counterparts and have been extensively studied. wikipedia.orgbeilstein-journals.org A major advancement in this area was the creation of bifunctional organocatalysts, which combine the hydrogen-bond-donating thiourea moiety with a Lewis basic site, such as an amine group, within the same molecule. rsc.orgresearchgate.net
Pioneered by researchers like Jacobsen and Takemoto, these bifunctional catalysts can activate both the electrophile (via the thiourea) and the nucleophile (via the amine base) simultaneously. wikipedia.orgrsc.org This synergistic activation leads to enhanced reactivity and high levels of stereocontrol in asymmetric reactions like Michael additions and Strecker reactions. wikipedia.orgrsc.org The design of these sophisticated catalysts often incorporates multiple hydrogen-bonding donors and stereogenic centers to create a well-defined chiral environment for the reaction. rsc.org The principles established for thiourea catalysts provide a valuable framework for the design and application of analogous bifunctional catalysts based on the isophthalamide (B1672271) scaffold. researchgate.net
Coordination Chemistry with Metal Centers
Beyond organocatalysis, the isophthalamide structure serves as an excellent foundation for designing ligands for coordination with metal ions. The specific geometry and donor atoms of this compound and its derivatives allow for the construction of a wide array of metal complexes, from discrete molecules to extended, multidimensional networks.
Isophthalamide derivatives are versatile ligands capable of adopting various conformations and coordination modes. Coordination with metal centers typically involves the oxygen atoms of the two carbonyl groups. researchgate.net Depending on the orientation of the amide groups relative to the central benzene (B151609) ring, the ligand can present its donor atoms in different directions, influencing the final geometry of the metal complex.
Key coordination modes for isophthalamide-type ligands include:
Bridging Ligand: The two carbonyl groups can coordinate to two different metal centers, acting as a linker to build larger assemblies like coordination polymers.
Chelating Ligand: While less common for isophthalamides due to the distance between carbonyls, derivatives can be designed to chelate a single metal center.
Conformational Isomerism: The ligand itself can adopt different conformations (e.g., cis or trans orientation of the substituent arms), which can lead to different structural outcomes in the resulting metal complexes. nih.gov For instance, N(1),N(3)-di(pyridin-4-yl)isophthalamide has been shown to form simple chain-like frameworks in a cis-conformation and complex 3D architectures in other conformations. nih.gov
The steric and electronic properties of the substituents on the amide nitrogen atoms, such as the 2-(trifluoromethyl)phenyl groups, play a critical role in modulating the coordination geometry and the properties of the resulting complex. libretexts.org
The synthesis of metal complexes with isophthalamide ligands is typically achieved by reacting the ligand with a suitable metal salt in a solvent. mdpi.com Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperature and pressure, are often employed to promote the crystallization of the desired product. nih.gov
Table 1: Common Characterization Techniques for Metal-Isophthalamide Complexes
| Technique | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms coordination of the carbonyl group to the metal, evidenced by a shift in the C=O stretching frequency. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the structure of the ligand within the complex in solution. nih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Elucidates the electronic properties and coordination geometry of the metal center. nih.gov |
| Single-Crystal X-ray Diffraction | Determines the precise 3D atomic structure, including bond lengths, bond angles, and overall crystal packing. nih.gov |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and identifies the loss of solvent or ligand molecules upon heating. researchgate.net |
| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. nih.gov |
The ability of isophthalamide ligands to act as bridging linkers makes them ideal building blocks for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.comespublisher.com These materials consist of metal ions or clusters (nodes) connected by organic ligands (linkers) to form one-, two-, or three-dimensional networks. espublisher.com
In this context, the isophthalamide derivative acts as the linker. The two carbonyl donor sites, separated by the rigid phenyl backbone, can bridge two different metal centers. The angle between these donor sites, dictated by the meta-substitution on the benzene ring, directs the growth of the network structure. By carefully selecting the metal node (which has its own preferred coordination geometry) and the isophthalamide linker, it is possible to design and synthesize CPs and MOFs with specific topologies and properties, such as porosity for gas storage or catalytic activity. mdpi.comnih.gov The synthesis of these extended structures often relies on hydrothermal or solvothermal methods that facilitate the slow, ordered self-assembly of the metal and ligand components. mdpi.com
Structure Activity/property Relationship Studies Theoretical and Mechanistic Focus
Relationship between Substituent Effects and Molecular Conformation
The three-dimensional conformation of N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide is significantly influenced by the interplay of its constituent parts: the central isophthaloyl core and the two 2-(trifluoromethyl)phenyl substituents. The positioning of the trifluoromethyl (-CF3) groups at the ortho position of the phenyl rings introduces considerable steric hindrance. This steric bulk restricts the free rotation around the amide C-N bonds, which typically possess a partial double-bond character due to resonance. mdpi.comsemanticscholar.org
Computational studies on similar substituted benzamides and N-acylhydrazones have shown that ortho-substituents can lead to decoplanarization between the carbonyl group and the aromatic ring, which in turn increases the rotational barrier of the C-N amide bond. mdpi.com This effect is crucial in pre-organizing the molecule into a specific conformation that can be favorable for molecular recognition events.
Table 1: Expected Conformational Effects of Substituents
| Substituent/Structural Feature | Expected Influence on Molecular Conformation |
|---|---|
| Isophthalamide (B1672271) Core | Provides a rigid central scaffold with a 120° angle between amide groups. |
| Amide Linkages (C-N) | Exhibit restricted rotation due to partial double-bond character. mdpi.comsemanticscholar.org |
Impact of Amide Linkages on Molecular Recognition Specificity
The amide linkages are fundamental to the molecular recognition capabilities of this compound. nd.edu These groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), allowing the molecule to form specific, directional, non-covalent interactions with other molecules or ions. nd.edu The isophthalamide core positions these two amide groups with a divergent 120° angle, creating a well-defined binding cleft.
This pre-organized arrangement is a key feature in the design of synthetic receptors. The specificity of molecular recognition is dictated by the geometric and electronic complementarity between the host (the isophthalamide derivative) and a guest molecule. The N-H protons of the amide groups can form hydrogen bonds with anionic or electron-rich species, while the carbonyl oxygens can interact with hydrogen bond donors.
The rigidity imposed by the partial double-bond character of the amide C-N bond helps to reduce the entropic penalty upon binding, as the molecule does not need to undergo significant conformational changes to adopt its binding-competent state. chemrxiv.org Studies on related bis(sulfonamides), which also feature acidic N-H protons, have demonstrated their efficacy as receptors for anions like chloride, with the binding strength correlating to the acidity of the N–H proton. researchgate.net The isophthalamide moiety has been specifically shown to be an effective hydrogen bond donor for binding anions such as chloride, acetate, and dihydrogen phosphate. nd.edu
Influence of Trifluoromethyl Groups on Electronic Distribution and Interactions
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.govresearchgate.net In this compound, the two -CF3 groups exert a strong negative inductive effect (-I effect). nih.gov This effect significantly alters the electronic landscape of the entire molecule.
The primary consequences of this electron withdrawal are:
Increased Acidity of Amide Protons: The -CF3 groups withdraw electron density from the phenyl rings, which in turn pulls density from the amide nitrogen atoms. This polarization increases the acidity of the N-H protons, making them stronger hydrogen bond donors. This enhanced donor capacity can lead to stronger binding interactions with anionic or electron-rich guest molecules. researchgate.net
Modification of Aromatic System: The electron-withdrawing nature of the -CF3 group deactivates the phenyl rings towards electrophilic aromatic substitution. youtube.com More importantly for non-covalent interactions, it creates regions of low electron density (electrophilic character) on the aromatic rings. mdpi.com
Weak Interactions: The fluorine atoms of the -CF3 group can participate in various weak intermolecular interactions, such as C-H···F-C hydrogen bonds and F···F contacts, which can play a role in stabilizing crystal packing or specific host-guest complexes. researchgate.net
Computational studies using Density Functional Theory (DFT) on molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety show that the LUMO (Lowest Unoccupied Molecular Orbital) is often located over this part of the molecule, indicating its electrophilic nature. mdpi.com A molecular electrostatic potential (MEP) map would be expected to show a region of positive potential (electron deficiency) around the amide N-H protons and negative potential (electron richness) around the carbonyl oxygens and fluorine atoms. mdpi.com
Table 2: Electronic Properties of the Trifluoromethyl Group
| Property | Description | Reference |
|---|---|---|
| Inductive Effect | Strong electron withdrawal (-I) | nih.govresearchgate.net |
| Resonance Effect | Negligible/weak | researchgate.net |
| Hammett Constant (σ_m) | +0.43 (indicates strong electron withdrawal) |
Theoretical Frameworks for Understanding Molecular Recognition Selectivity
Understanding the principles that govern the selective binding of this compound to a specific guest molecule relies heavily on theoretical and computational chemistry.
Molecular Mechanics (MM): This approach uses classical physics to model molecules. It employs force fields (e.g., AMBER, CHARMM, UFF) to calculate the potential energy of a system based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic). youtube.com MM is particularly useful for conformational analysis, allowing researchers to identify low-energy conformations of the host molecule and the host-guest complex. sciforum.net By calculating the interaction energy between the host and various guests, MM can provide insights into binding affinities and selectivity.
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their properties. bamu.ac.in It is more computationally intensive than MM but provides a more accurate description of electronic effects. DFT is widely used to:
Optimize molecular geometries to find the most stable structures. mdpi.commdpi.com
Calculate molecular electrostatic potentials (MEP), which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack or hydrogen bonding. mdpi.com
Determine orbital energies, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO, which are crucial for understanding chemical reactivity and charge transfer interactions. mdpi.comdntb.gov.ua
Calculate binding energies of host-guest complexes with high accuracy, helping to rationalize and predict molecular recognition selectivity.
Molecular Dynamics (MD) Simulations: MD simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. researchgate.netnih.gov This method provides a dynamic picture of the binding process, including the role of solvent molecules and the conformational flexibility of the host and guest. By simulating the system over nanoseconds or longer, MD can be used to explore the stability of host-guest complexes and calculate free energies of binding, which are directly related to experimental binding constants.
These computational frameworks allow for a detailed, atom-level understanding of how substituent effects, molecular conformation, and electronic properties collectively determine the molecular recognition specificity of this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N1,N3-Bis(pyridin-3-ylmethyl)isophthalamide |
| Chloride |
| Acetate |
Q & A
Q. What are the established synthetic routes for N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide, and what reaction conditions optimize yield?
The compound is synthesized via a condensation reaction between isophthaloyl chloride and 2-(trifluoromethyl)aniline derivatives. A method analogous to bisamide derivatives involves refluxing equimolar reactants in anhydrous dichloromethane under nitrogen, with triethylamine as a base catalyst. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Reaction optimization includes monitoring by thin-layer chromatography (TLC) to minimize side products like mono-substituted intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H and 19F NMR : Essential for confirming substitution patterns and trifluoromethyl group integration. For example, 1H NMR in DMSO-d6 resolves aromatic proton splitting (δ 7.4–8.9 ppm), while 19F NMR detects CF3 groups at δ -62 to -65 ppm .
- X-ray crystallography : Determines molecular geometry and intermolecular interactions. While direct data for this compound is lacking, structural analogs (e.g., ethyl N,N'-bis(3,4,5-trimethoxyphenyl)phosphorodiamidate) show hydrogen bonding and π-stacking critical for stability .
Q. How do electron-withdrawing trifluoromethyl groups influence the compound’s solubility and reactivity?
The trifluoromethyl groups reduce solubility in polar solvents (e.g., water) due to increased hydrophobicity but enhance stability against hydrolysis. Reactivity in nucleophilic substitution is attenuated, favoring electrophilic aromatic substitution at meta positions. Comparative studies with non-fluorinated bisamides (e.g., N,N'-bis(2,4-dimethoxyphenyl)isophthalamide) show slower reaction kinetics in SNAr mechanisms .
Advanced Research Questions
Q. What strategies mitigate conflicting data in assessing the compound’s thermal stability?
Discrepancies in thermogravimetric analysis (TGA) data may arise from sample purity or heating rates. A validated protocol includes:
Q. How can computational modeling predict this compound’s interaction with biological targets?
Density functional theory (DFT) calculates electrostatic potential surfaces, identifying regions for hydrogen bonding (amide protons) and hydrophobic interactions (CF3 groups). Molecular docking with enzymes (e.g., carbonic anhydrase) reveals potential binding affinities. For example, analogs like (E)-3-[3,5-bis(trifluoromethyl)phenyl]acrylohydrazide show inhibitory activity via π-π stacking .
Q. What contradictions exist in its proposed biomedical applications, and how can they be resolved?
While trifluoromethyl groups enhance membrane permeability, conflicting cytotoxicity reports may stem from assay variability (e.g., MTT vs. resazurin assays). Standardized testing in multiple cell lines (e.g., HEK293, HeLa) with controls for solvent effects (e.g., DMSO) is recommended. Evidence from structurally related antiemetics (e.g., netupitant) supports targeting neurokinin receptors .
Q. What methodologies validate the compound’s role in material science, such as polymer or coordination chemistry?
- Coordination polymers : React with transition metals (e.g., Pd(II)) in DMF at 80°C to form metal-organic frameworks (MOFs). IR spectroscopy confirms amide-metal binding (shift from 1650 cm⁻¹ to 1600 cm⁻¹).
- Polymer precursors : Copolymerize with diols via melt polycondensation. Gel permeation chromatography (GPC) evaluates molecular weight distribution, with Mn >10,000 Da indicating potential for high-performance films .
Methodological Notes
- Synthetic Reproducibility : Trace moisture degrades isophthaloyl chloride; use freshly activated molecular sieves.
- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across independent labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
